molecular formula C12H14N4O4S B10829692 Sulfadoxine-d4

Sulfadoxine-d4

Cat. No.: B10829692
M. Wt: 314.36 g/mol
InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N
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Description

Sulfadoxin-d4 is a deuterated form of sulfadoxine, a sulfonamide antibiotic. It is primarily used as an internal standard for the quantification of sulfadoxine in various analytical applications. Sulfadoxine itself is known for its role in inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis, making it effective against certain bacterial and parasitic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfadoxin-d4 involves the incorporation of deuterium atoms into the sulfadoxine molecule. One common method includes the reaction of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)-benzenesulfonamide with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of sulfadoxin-d4 typically follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high purity and yield. The final product is then purified and tested for its deuterium content and overall quality .

Chemical Reactions Analysis

Types of Reactions

Sulfadoxin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfadoxin-d4 is widely used in scientific research, particularly in:

Mechanism of Action

Sulfadoxin-d4, like sulfadoxine, inhibits the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid to folic acid, which is essential for DNA synthesis and cell growth in certain bacteria and parasites. By inhibiting this enzyme, sulfadoxin-d4 disrupts the production of folic acid, thereby inhibiting the growth and reproduction of these organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfadoxin-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for more accurate quantification and analysis in mass spectrometry and other techniques .

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D

InChI Key

PJSFRIWCGOHTNF-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NC=N2)OC)OC)[2H]

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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